molecular formula C9H9Cl2NO B13010164 6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13010164
M. Wt: 218.08 g/mol
InChI Key: GNPZSTOFFJVKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound with the molecular formula C₉H₉Cl₂NO. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-amino-4,5-dichlorophenol with acetone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Scientific Research Applications

6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

6,7-dichloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C9H9Cl2NO/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-3,5,12H,4H2,1H3

InChI Key

GNPZSTOFFJVKFT-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=CC(=C(C=C2O1)Cl)Cl

Origin of Product

United States

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